11-Aminoundecanoic acid
Overview
Description
11-Aminoundecanoic acid is an organic compound with the molecular formula H₂N(CH₂)₁₀CO₂H. This white solid is classified as both an amine and a fatty acid.
Mechanism of Action
Target of Action
11-Aminoundecanoic acid is an organic compound that is classified as an amine and a fatty acid . It is primarily used as a synthetic building block in the production of Nylon-11 . It can also be used as a linker to synthesize amide-linked linear guanosine dimer .
Mode of Action
The compound interacts with its targets through chemical reactions. For instance, it can be used in solution phase peptide synthesis . In this process, the amine group of the this compound reacts with the carboxyl group of another molecule, forming an amide bond and releasing a molecule of water.
Biochemical Pathways
The use of this compound allows the systematic preparation of (oligo)amide organogelators . These organogelators display remarkable gelation properties in organic solvents and water . This suggests that the compound plays a role in the formation of gels, which are semi-solid systems consisting of networks of solid aggregates in which liquid is held.
Pharmacokinetics
As a fatty acid, it is expected to have low solubility in water . This property could affect its absorption, distribution, metabolism, and excretion (ADME) in the body, potentially limiting its bioavailability.
Result of Action
The primary result of the action of this compound is the formation of Nylon-11, a type of polyamide . It can also lead to the formation of amide-linked linear guanosine dimer . These results are due to the compound’s ability to form amide bonds with other molecules.
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and pH. For instance, the compound’s reactions in solution phase peptide synthesis and the formation of organogelators may be affected by these factors. Additionally, the compound’s low solubility in water suggests that it may be more effective in non-polar environments.
Biochemical Analysis
. . .
Biochemical Properties
The role of 11-Aminoundecanoic acid in biochemical reactions is primarily as a synthetic building-block. It allows the systematic preparation of (oligo)amide organogelators, which display remarkable gelation properties in organic solvents and water
Cellular Effects
It is known to be utilized in solution phase peptide synthesis . It is also a monomer precursor for nylon-11 , indicating that it may have some influence on cellular processes related to protein and polymer synthesis.
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role as a building block in the synthesis of other compounds. For example, it is used in the synthesis of nylon-11
Dosage Effects in Animal Models
It has been tested for carcinogenicity in mice and rats . The results of these studies suggest that this compound does not have a significant carcinogenic effect .
Metabolic Pathways
It is known that this compound is prepared industrially from undecylenic acid, which is derived from castor oil .
Preparation Methods
Synthetic Routes and Reaction Conditions: 11-Aminoundecanoic acid is typically synthesized from undecylenic acid, which is derived from castor oil. The synthesis involves several steps:
Transesterification of Castor Oil: Castor oil, which contains about 80% triglycerides of ricinoleic acid, is transesterified with methanol in the presence of sodium methoxide at 80°C.
Pyrolysis of Methyl Ricinoleate: Methyl ricinoleate is then subjected to pyrolysis at 400-575°C, resulting in the formation of heptanal and methyl undecenoate.
Hydrolysis of Methyl Undecenoate: Methyl undecenoate is hydrolyzed with sodium hydroxide to produce 10-undecenoic acid.
Hydrobromination of 10-Undecenoic Acid: 10-undecenoic acid is then hydrobrominated in the presence of benzoyl peroxide and hydrogen bromide to yield 11-bromoundecanoic acid.
Amination: Finally, 11-bromoundecanoic acid is reacted with aqueous ammonia to produce this compound.
Industrial Production Methods: The industrial production of this compound follows the same synthetic route but on a larger scale. The process is optimized for high yield and purity, ensuring the compound meets the standards required for its use in Nylon-11 production .
Chemical Reactions Analysis
Types of Reactions: 11-Aminoundecanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form derivatives such as chloroacetylamino-11-undecanoic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like chloroacetyl chloride are used under controlled conditions.
Major Products:
Oxidation: Produces carboxylic acids.
Reduction: Produces primary amines.
Substitution: Produces various substituted derivatives.
Scientific Research Applications
11-Aminoundecanoic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
10-Aminodecanoic Acid: Similar in structure but with one less carbon atom.
12-Aminododecanoic Acid: Similar in structure but with one more carbon atom.
6-Aminocaproic Acid: A shorter chain analog used in the production of Nylon-6.
Uniqueness: 11-Aminoundecanoic acid is unique due to its specific chain length, which imparts distinct properties to Nylon-11, such as flexibility, chemical resistance, and durability. These properties make Nylon-11 suitable for specialized applications where other polyamides may not perform as well .
Properties
IUPAC Name |
11-aminoundecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h1-10,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOSQNAUYHMCRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCN)CCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2 | |
Record name | 11-AMINOUNDECANOIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19811 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Related CAS |
25587-80-8 | |
Record name | 11-Aminoundecanoic acid homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25587-80-8 | |
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DSSTOX Substance ID |
DTXSID5020077 | |
Record name | 11-Aminoundecanoic acid | |
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Molecular Weight |
201.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
11-aminoundecanoic acid appears as white crystalline solid or powder. (NTP, 1992), Dry Powder, White solid; [CAMEO] White powder; [MSDSonline] | |
Record name | 11-AMINOUNDECANOIC ACID | |
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Record name | Undecanoic acid, 11-amino- | |
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Record name | 11-Aminoundecanoic acid | |
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Solubility |
less than 0.1 mg/mL at 70 °F (NTP, 1992) | |
Record name | 11-AMINOUNDECANOIC ACID | |
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CAS No. |
2432-99-7, 25035-04-5, 25587-80-8 | |
Record name | 11-AMINOUNDECANOIC ACID | |
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Record name | Aminoundecanoic acid | |
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Record name | 11-Aminoundecanoic acid | |
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Record name | 11-AMINOUNDECANOIC ACID | |
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Record name | Undecanoic acid, 11-amino- | |
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Record name | 11-Aminoundecanoic acid | |
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Record name | 11-AMINOUNDECANOIC ACID | |
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Record name | 11-AMINOUNDECANOIC ACID | |
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Melting Point |
374 to 378 °F (NTP, 1992) | |
Record name | 11-AMINOUNDECANOIC ACID | |
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Feasible Synthetic Routes
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